2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%
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Overview
Description
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, also known as 2H-5-NMP, is a derivative of pyridine that has been used in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects that can be used in laboratory experiments.
Scientific Research Applications
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as anti-tumor agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of various pharmaceuticals, such as anti-depressants, anti-anxiety drugs, and anti-convulsants. In addition, it has been used in the synthesis of various dyes, pigments, and other colorants.
Mechanism of Action
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% acts as an inhibitor of enzymes involved in the biosynthesis of various proteins, such as those involved in the synthesis of fatty acids and cholesterol. It also acts as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been found to have an effect on the expression of various genes involved in the regulation of the cell cycle and apoptosis.
Biochemical and Physiological Effects
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the growth of various bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, it has been found to have an effect on the expression of various genes involved in the regulation of the cell cycle and apoptosis.
Advantages and Limitations for Lab Experiments
The use of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, it can be difficult to control the concentration of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% in a solution, making it difficult to obtain consistent results.
Future Directions
The use of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% in scientific research is likely to continue to grow in the future. It could be used in the development of new drugs and therapies for the treatment of cancer, bacterial and fungal infections, and other diseases. In addition, it could be used in the development of new dyes and pigments for use in the textile, food, and cosmetic industries. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Synthesis Methods
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% can be synthesized from several different starting materials. The most common method is to use 2-methoxy-5-chloropyridine as the starting material. This is reacted with an amine such as dimethylamine in the presence of an acid catalyst to form 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%. Other methods include the reaction of 2-chloro-5-methoxypyridine with dimethylamine in the presence of an acid catalyst, or the reaction of 2-chloro-5-methoxypyridine with a primary amine such as N-methyl-2-pyrrolidone in the presence of a base catalyst.
properties
IUPAC Name |
N-methyl-3-(6-oxo-1H-pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-14-13(17)10-4-2-3-9(7-10)11-5-6-12(16)15-8-11/h2-8H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOJVOYJUCXCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682916 |
Source
|
Record name | N-Methyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-04-6 |
Source
|
Record name | N-Methyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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